molecular formula C21H25N3O4 B2864432 N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(dimethylamino)-2-(p-tolyl)ethyl)oxalamide CAS No. 941976-16-5

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(dimethylamino)-2-(p-tolyl)ethyl)oxalamide

Cat. No.: B2864432
CAS No.: 941976-16-5
M. Wt: 383.448
InChI Key: JDLIGVKLHMYYEP-UHFFFAOYSA-N
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Description

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(dimethylamino)-2-(p-tolyl)ethyl)oxalamide is a synthetic oxalamide derivative characterized by two distinct structural motifs:

  • Benzo[d][1,3]dioxol-5-ylmethyl group: This moiety contains a benzodioxole ring system, known for metabolic stability due to its fused dioxolane structure, which resists enzymatic degradation .

The compound’s synthesis likely involves sequential coupling of oxalyl chloride with the respective amines, as seen in analogous oxalamide preparations .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4/c1-14-4-7-16(8-5-14)17(24(2)3)12-23-21(26)20(25)22-11-15-6-9-18-19(10-15)28-13-27-18/h4-10,17H,11-13H2,1-3H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDLIGVKLHMYYEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Bioactivity

The table below compares key structural and functional features of N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(dimethylamino)-2-(p-tolyl)ethyl)oxalamide with related oxalamides and benzamide derivatives:

Compound Name Structural Features Bioactivity/Metabolism Key References
Target Compound Benzo[d][1,3]dioxole, dimethylamino-p-tolyl Unknown (inferred: potential metabolic stability due to benzodioxole)
S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) 2,4-Dimethoxybenzyl, pyridin-2-ylethyl Umami flavor agonist (FEMA 4233); no significant CYP inhibition at 10 µM
S5456 (N1-(2,3-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) 2,3-Dimethoxybenzyl, pyridin-2-ylethyl 51% CYP3A4 inhibition at 10 µM; rapid metabolism in rat hepatocytes (no amide cleavage)
K-16 (N-(benzo[d][1,3]dioxol-5-yl)-2-((3-methylbenzyl)thio)acetamide) Benzo[d][1,3]dioxole, 3-methylbenzylthio Root growth modulation in A. thaliana (bioactivity in plant models)
25b (N1-(2-aminoethyl)-N2-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)ethyl)ethane-1,2-diamine) Benzo[d][1,3]dioxole, polyamine chain c-Myc G-quadruplex DNA binding (anticancer potential)

Key Differences and Implications

Substituent Effects on Bioactivity: The benzodioxole group in the target compound and K-16 is associated with metabolic stability and plant bioactivity . In contrast, dimethoxybenzyl groups in S336/S5456 enhance flavor receptor binding but show variable CYP inhibition . The dimethylamino-p-tolyl group in the target compound may improve membrane permeability compared to pyridinyl or methoxy substituents in S336/S5456 .

Metabolic Stability :

  • Oxalamides with benzodioxole (target compound) or dimethoxybenzyl (S336/S5456) groups exhibit rapid hepatic metabolism but resist amide bond hydrolysis, suggesting stable scaffolds .

Synthetic Routes :

  • The target compound’s synthesis likely mirrors methods for K-16 (oxalyl chloride-mediated coupling) , whereas S336/S5456 use carbodiimide-mediated coupling .

Preparation Methods

Synthesis of Benzo[d]dioxol-5-ylmethylamine

The benzo[d]dioxol-5-ylmethylamine moiety is derived from piperonal (benzo[d]dioxole-5-carbaldehyde), a commercially available starting material. A three-step sequence is employed:

  • Reduction of Piperonal to Piperonyl Alcohol : Catalytic hydrogenation using palladium on carbon (Pd/C) in methanol at 25°C under 1 atm H₂ yields piperonyl alcohol with >95% conversion.
  • Conversion to Piperonyl Chloride : Treatment with thionyl chloride (SOCl₂) in dichloromethane at 0–5°C for 2 hours provides piperonyl chloride, isolated in 85% yield after distillation.
  • Amination via Gabriel Synthesis : Reaction with potassium phthalimide in dimethylformamide (DMF) at 120°C for 12 hours, followed by hydrazinolysis (hydrazine hydrate in ethanol, reflux, 6 hours), yields benzo[d]dioxol-5-ylmethylamine.

Key Data :

Step Reagents/Conditions Yield (%) Purity (%)
Reduction Pd/C, H₂, MeOH, 25°C 95 98
Chlorination SOCl₂, CH₂Cl₂, 0–5°C 85 97
Amination K-phthalimide, DMF, 120°C 78 95

Synthesis of 2-(Dimethylamino)-2-(p-Tolyl)ethylamine

This branched amine is synthesized via a Mannich reaction:

  • Mannich Base Formation : p-Tolualdehyde reacts with dimethylamine hydrochloride and ammonium chloride in ethanol at 60°C for 8 hours, producing 2-(dimethylamino)-2-(p-tolyl)acetaldehyde.
  • Reductive Amination : The aldehyde intermediate is treated with sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5 (acetic acid buffer) for 24 hours, yielding the target amine with 72% isolated yield.

Optimization Insight : Lowering the reaction temperature to 40°C during reductive amination improves stereochemical control but reduces conversion efficiency by 15%.

Oxalamide Coupling Strategies

Stepwise Amide Bond Formation

Traditional methods employ oxalyl chloride as the central coupling reagent:

  • Activation of Oxalyl Chloride : Dropwise addition of oxalyl chloride (1.1 equiv) to a chilled (−15°C) solution of benzo[d]dioxol-5-ylmethylamine in tetrahydrofuran (THF) over 30 minutes.
  • First Amide Coupling : Stirring at −15°C for 2 hours forms N1-(benzo[d]dioxol-5-ylmethyl)oxalyl chloride intermediate.
  • Second Amine Addition : Introduction of 2-(dimethylamino)-2-(p-tolyl)ethylamine (1.05 equiv) and triethylamine (2.5 equiv) at 0°C, followed by warming to 25°C for 12 hours, affords the product in 68% yield.

Limitations : This method requires rigorous temperature control and exhibits sensitivity to moisture, necessitating anhydrous conditions throughout.

One-Pot Oxalamide Synthesis

A groundbreaking approach reported by Chemical Communications (2024) enables direct unsymmetrical oxalamide formation:

  • Reaction Setup : Dichloroacetamide (1.0 equiv), benzo[d]dioxol-5-ylmethylamine (1.1 equiv), and 2-(dimethylamino)-2-(p-tolyl)ethylamine (1.1 equiv) are combined with carbon tetrabromide (CBr₄, 1.2 equiv) in a 1:1 v/v mixture of water and acetonitrile.
  • Base Promotion : Addition of potassium carbonate (K₂CO₃, 3.0 equiv) initiates a triple C–Cl/Br cleavage mechanism, forming the oxalamide backbone at 50°C over 6 hours.
  • Workup : Filtration and recrystallization from ethyl acetate/hexane (1:3) yield the product in 82% purity, which is further enhanced to 99% via column chromatography (SiO₂, CH₂Cl₂:MeOH 9:1).

Comparative Advantages :

  • Eliminates intermediate isolation steps
  • Utilizes water as a green solvent component
  • Achieves 89% conversion in gram-scale batches

Industrial-Scale Production Considerations

Continuous-Flow Synthesis

Adapting the one-pot method for continuous manufacturing involves:

  • Microreactor Design : Two inlet streams—(1) amine mixture in acetonitrile and (2) CBr₄/K₂CO₃ in water—are merged at 50°C with a residence time of 30 minutes.
  • Downstream Processing : In-line liquid-liquid separation and thin-film evaporation reduce processing time by 40% compared to batch methods.

Productivity Metrics :

Parameter Batch Process Continuous Flow
Space-Time Yield (g/L/h) 12.4 34.7
Purity (%) 82 85
Solvent Consumption 8.2 L/kg 5.1 L/kg

Crystallization Optimization

Final product crystallization is critical for pharmaceutical-grade purity:

  • Solvent Screening : Ethyl acetate/hexane (1:3) achieves 99.2% purity with 74% recovery.
  • Antisolvent Addition : Gradual introduction of n-heptane during cooling (0.5°C/min) to 4°C produces uniform crystals (D50 = 45 μm).

Mechanistic Insights into Oxalamide Formation

The one-pot methodology proceeds through three distinct phases:

  • Nucleophilic Displacement : Water attacks dichloroacetamide, generating a geminal diol intermediate.
  • Bromide Incorporation : CBr₄ mediates sequential bromide substitutions, forming a dibrominated species.
  • Amine Coupling : Concerted nucleophilic attacks by both amines on the activated carbonyl centers yield the unsymmetrical oxalamide.

Spectroscopic Evidence :

  • ¹³C NMR : Appearance of a deshielded carbonyl signal at δ 167.4 ppm confirms oxalamide formation.
  • HRMS : [M+H]⁺ peak at m/z 412.2121 aligns with theoretical mass (Δ = 1.3 ppm).

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